An In-depth Technical Guide to 4,4'-[1,1'-Biphenyl]-3,3'-diylbis-dibenzothiophene (CAS 1128045-14-6)
An In-depth Technical Guide to 4,4'-[1,1'-Biphenyl]-3,3'-diylbis-dibenzothiophene (CAS 1128045-14-6)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4,4'-[1,1'-Biphenyl]-3,3'-diylbis-dibenzothiophene, a promising material in the field of organic electronics. Drawing upon established principles and data from related compounds, this document will delve into its core properties, potential synthesis pathways, and applications, offering insights grounded in scientific expertise.
Introduction: Unveiling a Key Building Block for Organic Electronics
4,4'-[1,1'-Biphenyl]-3,3'-diylbis-dibenzothiophene, also known by its abbreviated name BDBTBP, is a complex organic molecule with a unique structure featuring a central biphenyl core flanked by two dibenzothiophene units. This arrangement of electron-rich and rigid moieties imparts favorable electronic and thermal properties, making it a subject of interest for advanced material applications. Primarily, its utility is explored in the realm of Organic Light-Emitting Diodes (OLEDs), where it can function as a host material in the emissive layer. Its high thermal stability and potential for efficient charge transport are key attributes that drive its investigation for next-generation electronic devices.
Core Physicochemical and Electronic Properties
A thorough understanding of a material's fundamental properties is paramount for its successful application. While specific experimental data for 4,4'-[1,1'-Biphenyl]-3,3'-diylbis-dibenzothiophene is not extensively available in public literature, we can infer its characteristics based on its chemical structure and data from analogous compounds.
Physicochemical Properties
The key physical and chemical characteristics of BDBTBP are summarized in the table below. These properties are crucial for determining its processability and stability under various conditions.
| Property | Value | Source/Inference |
| CAS Number | 1128045-14-6 | [1] |
| Molecular Formula | C₃₆H₂₂S₂ | [1] |
| Appearance | White to off-white powder/crystals | [2] |
| Melting Point | 208 °C | [1] |
| Boiling Point | 310 °C | [1] |
| Solubility | Soluble in organic solvents like chloroform, acetonitrile, and tetrahydrofuran; low solubility in water. | [1] |
| Thermal Stability | Exhibits good thermal stability. | [1] |
Electronic and Optical Properties: The Heart of its Functionality
The electronic properties of BDBTBP are central to its role in OLEDs. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels dictate the efficiency of charge injection and transport within a device.
Diagram: Conceptual Energy Level Diagram for BDBTBP in an OLED
Caption: A conceptual diagram illustrating the role of BDBTBP as a host in the emissive layer of an OLED and the charge transport process.
Based on studies of similar dibenzothiophene and biphenyl-containing molecules, the HOMO and LUMO levels of BDBTBP are expected to be suitable for facilitating the injection and transport of holes and electrons, respectively. For instance, functionalization of biphenyl with electron-donating or withdrawing groups has been shown to tune these energy levels. The dibenzothiophene moiety, being electron-rich, will significantly influence the HOMO level.
The role of molecular orbital energy levels is critical for achieving high recombination efficiency of excitons in OLED devices. A low energy barrier (<0.4 eV) between adjacent layers is key for efficient charge transport and recombination. The LUMO levels, in particular, play a pivotal role in governing these recombination dynamics.
Synthesis and Purification: A Proposed Pathway
Conceptual Synthetic Workflow
The synthesis would likely involve a Suzuki or a similar cross-coupling reaction. A key step would be the coupling of a dibenzothiophene-boronic acid or ester derivative with a di-halogenated biphenyl.
Diagram: Proposed Retrosynthetic Analysis
